![molecular formula C18H13N3O3S B12748120 Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- CAS No. 140424-04-0](/img/structure/B12748120.png)
Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-
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Overview
Description
Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Triazole Ring:
Introduction of Benzodioxole and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Thiazolo(2,3-c)-1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds demonstrate significant activity against a range of bacterial and fungal strains.
- Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to inhibit key enzymes in microbial metabolism. For instance, studies have shown that certain thiazolo[2,3-c][1,2,4]triazole derivatives bind effectively to bacterial enoyl-[acyl-carrier-protein] reductase, a crucial enzyme for fatty acid biosynthesis in bacteria .
- Case Studies : In a recent study, several thiazolo[2,3-c][1,2,4]triazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis and other pathogenic strains. Compounds such as 10 , 11 , and 37 exhibited notable antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics .
Anticancer Properties
The anticancer potential of thiazolo(2,3-c)-1,2,4-triazole derivatives has also been documented.
- Research Findings : Various studies highlight the ability of these compounds to induce apoptosis in cancer cells. The thiazolo[2,3-c][1,2,4]triazole derivatives have been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis pathways .
- Specific Compounds : For example, derivatives with specific substituents on the benzodioxole moiety have been linked to increased cytotoxicity against breast cancer cells .
Anti-inflammatory and Analgesic Effects
Thiazolo(2,3-c)-1,2,4-triazole derivatives are also being investigated for their anti-inflammatory and analgesic properties.
- Biological Evaluation : A study focusing on thiazolo[3,2-b][1,2,4]triazole derivatives revealed significant anti-inflammatory effects in animal models. These compounds were found to reduce edema and pain responses effectively .
- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which is a target for many non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Characterization
The synthesis of thiazolo(2,3-c)-1,2,4-triazole derivatives typically involves multi-step chemical reactions that allow for the introduction of various functional groups that enhance biological activity.
Mechanism of Action
The mechanism of action of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can form stable complexes with these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole (an antifungal drug).
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as piperonyl butoxide (an insecticide synergist).
Uniqueness
The uniqueness of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- lies in its combination of multiple heterocyclic rings and aromatic groups
Biological Activity
Thiazolo(2,3-c)-1,2,4-triazoles represent a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- has garnered attention for its potential therapeutic applications. This article explores its biological activity through a synthesis of research findings, case studies, and comparative data.
1. Overview of Biological Activities
Thiazolo(2,3-c)-1,2,4-triazole derivatives are recognized for various pharmacological properties including:
- Antimicrobial Activity : Effective against a range of bacterial and fungal strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory mediators and cytokines.
- Anticancer Potential : Induction of apoptosis in cancer cells.
- Antioxidant Properties : Scavenging of free radicals and reduction of oxidative stress.
2. Synthesis and Characterization
The synthesis of Thiazolo(2,3-c)-1,2,4-triazole derivatives typically involves methods such as:
- Electrophilic Intramolecular Heterocyclization : This method facilitates the formation of the thiazole and triazole rings in a single step.
- Condensation Reactions : Combining mercapto-triazoles with α-halogenocarbonyls under acid catalysis to yield the desired compounds.
Table 1: Summary of Synthesis Methods
Method | Description | Reference |
---|---|---|
Electrophilic Heterocyclization | Single-step synthesis yielding thiazolo-triazoles | |
Condensation Reaction | Combines mercapto-triazoles with α-halogenocarbonyls |
3.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of thiazolo[2,3-c][1,2,4]triazole derivatives against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity Results
Compound ID | Pathogen | MIC (μg/mL) |
---|---|---|
10 | S. aureus | 16 |
11 | C. albicans | 32 |
35 | E. coli | 64 |
These results indicate that certain derivatives exhibit strong antibacterial properties comparable to established antibiotics.
3.2 Anti-inflammatory Effects
The anti-inflammatory activity of these compounds has been linked to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specific studies have shown:
- Inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.
Table 3: Anti-inflammatory Activity Findings
Compound ID | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
---|---|---|
15 | 18.59 | 2.6 |
29 | 12.34 | 1.15 |
These findings suggest that the thiazolo-triazole derivatives could serve as potential anti-inflammatory agents with selective COX-2 inhibition.
4. Case Studies
Several case studies have explored the efficacy of thiazolo[2,3-c][1,2,4]triazoles in clinical settings:
- A study on the compound's effect on M. tuberculosis demonstrated significant antibacterial activity with potential implications for tuberculosis treatment .
- Another investigation focused on its antioxidant properties showed a reduction in oxidative stress markers in cellular models .
5. Conclusion
Thiazolo(2,3-c)-1,2,4-triazole derivatives exhibit promising biological activities across various domains including antimicrobial and anti-inflammatory effects. The ongoing research into their mechanisms of action and therapeutic potential underlines their significance in drug development.
Future studies should focus on optimizing these compounds for enhanced efficacy and reduced side effects while exploring their full pharmacological profiles.
Properties
CAS No. |
140424-04-0 |
---|---|
Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-25-18-20-19-17(21(14)18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 |
InChI Key |
ROXIQNCJQJRGQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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